![molecular formula C18H19Br2N3O B2434213 N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 868256-46-6](/img/structure/B2434213.png)
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Description
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C18H19Br2N3O . It has a molecular weight of 453.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide are not detailed in the search results. The only available information is its molecular formula (C18H19Br2N3O) and molecular weight (453.17) .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Activities
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives have been explored for various biological activities. Notably, a synthesized compound, closely related to the chemical , exhibited remarkable in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating its potential therapeutic applications in managing conditions associated with oxidative stress, pain, and inflammation (Nayak et al., 2014).
properties
IUPAC Name |
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2N3O/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGDRKGODIULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
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